molecular formula C11H8BrNO B598874 4-Bromonaphthalene-1-carboxamide CAS No. 112750-58-0

4-Bromonaphthalene-1-carboxamide

Cat. No.: B598874
CAS No.: 112750-58-0
M. Wt: 250.095
InChI Key: NWAXIBDCVFOCHU-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-1-carboxamide is an organic compound with the molecular formula C11H8BrNO It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a carboxamide group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromonaphthalene-1-carboxamide can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the carboxamide group. The bromination can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromonaphthalene is then reacted with ammonia or an amine to form the carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors for the bromination step and optimized conditions for the subsequent amide formation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromonaphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-bromonaphthalene-1-carboxamide involves its interaction with specific molecular targets. For example, in biochemical assays, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloronaphthalene-1-carboxamide
  • 4-Fluoronaphthalene-1-carboxamide
  • 4-Iodonaphthalene-1-carboxamide

Comparison

Compared to its halogenated analogs, 4-bromonaphthalene-1-carboxamide may exhibit different reactivity and properties due to the size and electronegativity of the bromine atom. For instance, it may have different solubility, melting point, and reactivity in substitution reactions.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.

Properties

IUPAC Name

4-bromonaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAXIBDCVFOCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742671
Record name 4-Bromonaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112750-58-0
Record name 4-Bromonaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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